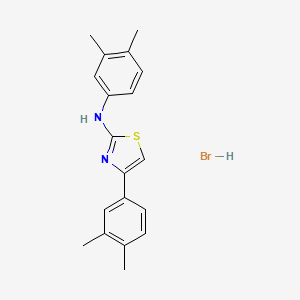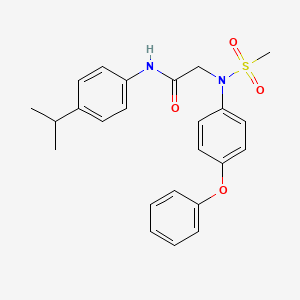
N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide, also known as BCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of benzofuran derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.
作用機序
The mechanism of action of N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses. This compound may also inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain. This compound has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, this compound is relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research of N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide. One area of research could be the development of new drugs based on the structure of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential therapeutic applications. Another area of research could be the optimization of the synthesis method of this compound to improve its yield and purity. Finally, future studies could investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound exhibits various biological activities such as anti-inflammatory, analgesic, and anticancer properties. Although the mechanism of action of this compound is not fully understood, it has been suggested that this compound may exert its effects by inhibiting the activation of NF-κB and the production of ROS and NO. This compound has several advantages such as its potential therapeutic properties and ease of synthesis, but it also has limitations such as its low solubility in water. Future research directions for this compound include the development of new drugs, investigation of its mechanism of action, optimization of the synthesis method, and evaluation of its pharmacokinetics and toxicity.
合成法
The synthesis of N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide involves the reaction of 4-bromo-2-chloroaniline with 2-benzofurancarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction yields this compound as a white solid with a melting point of 273-274°C.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound also has analgesic properties and has been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOODYGDQLSIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968951.png)
![1-benzyl-8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4968953.png)
![methyl 4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4968960.png)
![N,N-diethyl-4-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4968963.png)
![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)



![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
